2-Methylpropyl 2-cyano-3-ethoxybut-2-enoate
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Overview
Description
2-Methylpropyl 2-cyano-3-ethoxybut-2-enoate is a chemical compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a cyano group, an ethoxy group, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-cyano-3-ethoxybut-2-enoate typically involves the reaction of 2-cyano-3-ethoxybut-2-enoic acid with isobutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
2-cyano-3-ethoxybut-2-enoic acid+isobutyl alcohol→2-Methylpropyl 2-cyano-3-ethoxybut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-cyano-3-ethoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-Methylpropyl 2-cyano-3-ethoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-cyano-3-ethoxybut-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of active intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-ethoxybut-2-enoate: Similar structure but with an ethyl group instead of a methylpropyl group.
2-Cyano-3-methylbut-2-enoic acid: Contains a cyano and a methyl group but lacks the ethoxy and ester groups.
2-Methylpentyl (E)-2-methylbut-2-enoate: Similar ester structure but with different substituents.
Uniqueness
2-Methylpropyl 2-cyano-3-ethoxybut-2-enoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
90279-99-5 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methylpropyl 2-cyano-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C11H17NO3/c1-5-14-9(4)10(6-12)11(13)15-7-8(2)3/h8H,5,7H2,1-4H3 |
InChI Key |
PDULOIDUXVWJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C#N)C(=O)OCC(C)C)C |
Origin of Product |
United States |
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